molecular formula C14H15N3O3S2 B2621851 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034257-66-2

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2621851
CAS No.: 2034257-66-2
M. Wt: 337.41
InChI Key: MTIROIOZXLVELP-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, a methylpyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the cyclization of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ mechanism . The resulting intermediate undergoes further functionalization to introduce the hydroxyethyl group and the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzo[b]thiophene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Dorzolamide: A sulfonamide derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.

    Tioconazole: An antifungal agent with a thiophene moiety.

Uniqueness

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene moiety linked to a hydroxyethyl group and a pyrazole sulfonamide structure. Its molecular formula is C14H14N4O2SC_{14}H_{14}N_{4}O_{2}S with a molecular weight of 302.35 g/mol. The synthesis typically involves multi-step reactions, including the formation of the benzo[b]thiophene core through methods such as the Gewald reaction or Paal-Knorr synthesis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The benzo[b]thiophene moiety may engage with hydrophobic pockets in proteins, while the pyrazole sulfonamide group can form hydrogen bonds with amino acid residues in target proteins. This interaction potentially modulates enzyme or receptor activity, leading to various therapeutic effects.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising antiproliferative activity against various cancer cell lines. For instance, it was evaluated against U937 cells using the CellTiter-Glo Luminescent assay, showing effective inhibition without significant cytotoxicity at tested concentrations .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties . In vitro studies indicated that derivatives of pyrazole sulfonamides can inhibit markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses. Some derivatives showed up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity . Research indicates that certain pyrazole derivatives exhibit significant inhibition against bacterial strains like E. coli and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity Evaluated against U937 cells; showed effective inhibition without cytotoxicity .
Anti-inflammatory Activity Inhibited TNF-α and IL-6; some derivatives showed up to 85% inhibition at specific concentrations .
Antimicrobial Activity Effective against E. coli and Bacillus subtilis; potential for treating infections .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-17-8-10(6-15-17)22(19,20)16-7-13(18)12-9-21-14-5-3-2-4-11(12)14/h2-6,8-9,13,16,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIROIOZXLVELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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